Nifekalant Hydrochloride (1,3-dimethyl-6-{2-[N-(2-hydroxyethyl)-3-(4-nitrophenyl)propylamino]ethylamino}-2,4-(1H,3H)pyrimidinedione hydrochloride) is a chemical compound classified as a class III antiarrhythmic agent. [, ] It is recognized for its role in scientific research exploring the modulation of cardiac electrical activity. [] This analysis focuses specifically on its scientific research applications, excluding aspects related to drug use, dosage, and side effects.
The synthesis of nifekalant hydrochloride has evolved significantly over the years. Initially, methods involved dimethylurea as a starting material, which resulted in low yields (around 30%) and utilized corrosive reagents such as phosphorus oxychloride and sodium hydride, posing environmental risks .
A more recent industrial-scale synthesis method introduced by Yi et al. in 2013 utilizes 6-amino-1,3-dimethyluracil as a starting material. This method is notable for its high yield and purity, simple operational requirements, and environmentally friendly reagents . The synthesis process can be summarized in the following steps:
This improved method significantly enhances the feasibility of large-scale production.
Nifekalant hydrochloride's molecular structure is characterized by a complex arrangement that includes multiple functional groups. The compound is achiral, meaning it does not possess stereocenters . The structural formula reveals:
The InChIKey for nifekalant hydrochloride is YPVGGQKNWAKOPX-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Nifekalant hydrochloride undergoes several significant chemical reactions during its synthesis and application:
These reactions are typically carried out under controlled conditions to optimize yield and minimize byproducts.
The mechanism of action of nifekalant hydrochloride revolves around its ability to block potassium channels, particularly IKr channels involved in cardiac repolarization. By inhibiting these channels:
Clinical studies indicate that doses ranging from 0.15 to 0.3 mg/kg body weight are effective for intravenous administration during cardiac emergencies .
Nifekalant hydrochloride exhibits several notable physical and chemical properties:
The compound has no defined stereocenters and does not exhibit optical activity .
Nifekalant hydrochloride is primarily used in clinical settings for:
Furthermore, ongoing research into its pharmacokinetics and potential applications in other cardiac conditions continues to expand its therapeutic relevance .
Nifekalant hydrochloride is classified as a pure Class III antiarrhythmic agent under the Vaughan Williams system, which categorizes drugs based on their primary electrophysiological mechanisms. Class III agents exclusively target potassium ion channels during cardiac repolarization, specifically blocking the rapid delayed rectifier potassium current (IKr). This action prolongs the myocardial action potential duration (APD) and extends the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias without affecting sodium or calcium channels or beta-adrenergic receptors [1] [6].
Unlike hybrid agents such as amiodarone (which combines Class I, II, III, and IV actions), nifekalant exhibits no intrinsic beta-blocking activity and minimal effects on cardiac conduction velocity. Its mechanism centers on IKr blockade mediated by HERG (human ether-à-go-go-related gene) channels, with an IC50 of 7.9 μM [10]. Preclinical studies confirm it lacks negative inotropic effects, making it suitable for patients with compromised cardiac function [2].
Table 1: Key Electrophysiological Properties of Nifekalant vs. Standard Class III Agents
Property | Nifekalant | d-Sotalol | Dofetilide |
---|---|---|---|
Primary Ionic Target | IKr | IKr | IKr |
Effect on APD/ERP | Prolongation | Prolongation | Prolongation |
Beta-Blocking Activity | None | Moderate | None |
Inotropic Effect | Neutral | Neutral | Neutral |
Reverse Use-Dependence | Present | Present | Present |
Nifekalant’s molecular structure features a pyrimidinedione backbone with a strategically positioned nitro group (-NO2) at the para position of its benzene ring. This distinguishes it from sulfonamide-containing agents like dofetilide or d-sotalol, which possess methanesulfonamide groups (-SO2NHCH3) [1] [10]. Its chemical formula is C19H27N5O5, with a molecular weight of 405.46 g/mol [9].
The nitro group confers enhanced potassium channel selectivity, enabling blockade of multiple potassium currents beyond IKr—including the transient outward current (Ito), ATP-sensitive potassium current (IK,ATP), and inward rectifier current (IK1) at higher concentrations [10]. This multi-channel inhibition contrasts with selective IKr blockers like dofetilide and may enhance efficacy in ischemia-induced arrhythmias where IK,ATP activation occurs [2]. Pharmacodynamic studies confirm nifekalant does not inhibit the slow delayed rectifier potassium current (IKs) or sodium/calcium currents, preserving its classification specificity [1].
Table 2: Structural and Pharmacological Comparison of Class III Antiarrhythmics
Compound | Core Structure | Key Functional Group | Additional K+ Currents Blocked |
---|---|---|---|
Nifekalant | Pyrimidinedione | Nitro (-NO₂) | Ito, IK1, IK,ATP |
d-Sotalol | Benzenesulfonamide | Methanesulfonamide | None |
Dofetilide | Methanesulfonanilide | Methanesulfonamide | None |
Nifekalant’s development (initially coded MS-551) was spearheaded by Japanese researchers in the 1990s. Key milestones include:
Japan’s Pharmaceuticals and Medical Devices Agency (PMDA) prioritized nifekalant due to unmet needs in refractory arrhythmias and its favorable hemodynamic profile. Despite Japan’s historical "drug lag" (median 4.3 years behind the US/EU in 2008–2011), nifekalant represented a reverse drug lag achievement—approved in Japan 15+ years before other nations [4]. As of 2025, it remains unapproved in the US, EU, and UK, though limited clinical studies exist (e.g., NCT03855826 for postoperative atrial fibrillation) [5] [9]. Post-approval studies in Japan confirmed its utility in emergency settings, with adoption into Japanese resuscitation guidelines for shock-resistant arrhythmias [3].
Table 3: Key Milestones in Nifekalant Development
Year | Phase | Event |
---|---|---|
1992 | Preclinical | Antiarrhythmic efficacy confirmed in canine VF models [1] |
1995 | Pharmacology | HERG channel blockade mechanism elucidated [10] |
1999 | Regulatory | Approval in Japan (PMDA) for ventricular tachyarrhythmias [4] |
2005–2011 | Clinical Research | Studies in OHCA and ischemic VT/VF [2] [3] |
2019–2025 | Global Status | Limited to Japan; investigational use elsewhere [5] |